Famotidine propanamide

説明

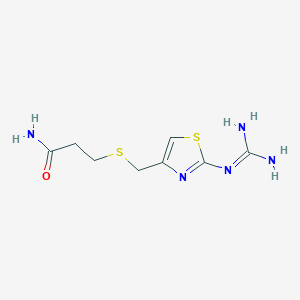

Structure

3D Structure

特性

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXXXPVCYVHTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76824-16-3 | |

| Record name | Famotidine propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076824163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAMOTIDINE PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TT820HMTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Control of Famotidine Propanamide (CAS 76824-16-3)

[2]

Executive Summary

Famotidine Propanamide (CAS 76824-16-3) is a critical process-related impurity and degradation product of Famotidine, a histamine H2-receptor antagonist.[2] Chemically identified as 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanamide , it represents the primary hydrolytic amide derivative of the parent drug.[1][2]

In regulatory contexts (ICH Q3A/B), this molecule is a specified impurity that must be monitored during stability testing, particularly under basic stress conditions where the sulfamoylamidine moiety is liable to hydrolysis.[1]

Core Chemical Identity

| Attribute | Specification |

| Common Name | Famotidine Propanamide (Impurity D) |

| CAS Registry Number | 76824-16-3 |

| Pharmacopeial Status | EP Impurity D; USP Related Compound D |

| Chemical Formula | C₈H₁₃N₅OS₂ |

| Molecular Weight | 259.35 g/mol |

| IUPAC Name | 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]propanamide |

| Structural Feature | Amide (-CONH₂) analog of Famotidine |

Mechanistic Pathways: Formation and Degradation

Understanding the causality of Impurity D formation is essential for process control.[1] Famotidine contains a labile sulfamoylpropanimidamide side chain.[1]

The Hydrolytic Cascade

-

Parent Stability: The terminal sulfonylamidine group (-C(=N-SO₂NH₂)NH₂) is sensitive to pH extremes.[1][2]

-

Formation of Impurity D (Amide): Under basic conditions (e.g., presence of ammonia or dilute NaOH) or prolonged aqueous exposure, the sulfonyl group is cleaved, and the amidine hydrolyzes to the corresponding amide (-CONH₂).[1]

-

Downstream Degradation: Continued hydrolysis converts the amide (Impurity D) into the carboxylic acid, Famotidine Propionic Acid (Impurity F).[1]

Pathway Visualization

The following diagram illustrates the degradation logic, highlighting the critical node of CAS 76824-16-3.

Figure 1: Hydrolytic degradation pathway of Famotidine leading to the formation of Propanamide (Impurity D).[1]

Analytical Control Strategy

Detecting CAS 76824-16-3 requires a stability-indicating HPLC method capable of resolving the amide (Impurity D) from the parent drug and the acid (Impurity F).[1][2]

High-Performance Liquid Chromatography (HPLC) Protocol

The following protocol is synthesized from standard pharmacopeial methods (EP/USP) optimized for resolution.

-

Principle: Reversed-Phase Chromatography (RP-HPLC) with Ion Pairing.[1][2]

-

Criticality: Impurity D is less polar than the Acid (Impurity F) but often elutes close to Famotidine depending on the pH and ion-pairing agent used.[1]

Method Parameters

| Parameter | Condition |

| Column | C18 (Octadecylsilyl silica), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent) |

| Mobile Phase A | Phosphate Buffer (pH ~3.0 - 3.[2]5) + Sodium Hexanesulfonate (Ion Pair Reagent) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | Linear gradient (e.g., 5% B to 20% B over 30 mins) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 265 nm (Isosbestic point region for thiazole ring) |

| Column Temp | 25°C - 40°C |

System Suitability & Retention[2][3][4]

-

Impurity D Relative Retention Time (RRT): ~1.1 (Elutes after the main Famotidine peak in standard Pharmacopeial methods).[1]

-

Resolution (Rs): NLT 1.5 between Famotidine and Impurity D.

Analytical Workflow Diagram

Figure 2: Analytical separation workflow and expected elution order for Famotidine impurities.

Synthesis and Isolation (Reference Standards)

For researchers requiring the generation of CAS 76824-16-3 for use as a Reference Standard (RS), the following synthetic route is established in literature.

Protocol:

-

Starting Material: Pure Famotidine API.

-

Reagent: 25% Ammonia solution or dilute NaOH (0.1 N).

-

Reaction: Stir at room temperature or mild heat (40°C). The basic environment catalyzes the removal of the sulfonyl group.[1]

-

Monitoring: Track via TLC or HPLC until the parent peak disappears and the amide peak (Impurity D) maximizes, before it further hydrolyzes to the acid.

-

Purification: Preparative HPLC or recrystallization from water/methanol mixtures.

References

-

European Pharmacopoeia (Ph.[1][6] Eur.) . Famotidine Monograph 1012. European Directorate for the Quality of Medicines (EDQM).[1]

-

United States Pharmacopeia (USP) . Famotidine: Related Compound D.[1] USP Reference Standards. [2]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 12760738 (Famotidine Propanamide).

-

Singh, S., et al. (2002).[1][7] "New findings on degradation of famotidine under basic conditions."[1] Journal of Pharmaceutical Sciences.

-

Krishna, M.V., et al. (2010).[1][8] "Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing." Der Pharmacia Lettre.

Sources

- 1. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 2. Famotidine Related Compound B | LGC Standards [lgcstandards.com]

- 3. uspbpep.com [uspbpep.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | C8H14N6S2 | CID 15572362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to Famotidine Impurity D: Molecular Weight, Formula, and Characterization

Introduction: The Criticality of Impurity Profiling in Famotidine Drug Development

Famotidine is a potent histamine H2-receptor antagonist widely prescribed for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD)[1]. Its therapeutic success hinges on the purity and safety of the active pharmaceutical ingredient (API). In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Regulatory bodies mandate that any impurity present above a specified threshold must be identified, quantified, and controlled[2][3].

This guide provides an in-depth technical overview of a key process-related impurity, Famotidine Impurity D. We will dissect its core chemical characteristics, including its definitive molecular weight and formula, explore its structural relationship to the parent famotidine molecule, and outline the analytical methodologies essential for its control. This document is intended for researchers, analytical scientists, and drug development professionals who require a precise understanding of this specific molecular entity.

Core Characteristics of Famotidine Impurity D

Famotidine Impurity D, recognized by major pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), is a critical reference point in the quality control of famotidine[4][5][6]. Its unambiguous identification is the first step in developing robust analytical methods for its detection and quantification. The primary chemical identifiers for Famotidine Impurity D are summarized below.

Table 1: Chemical Identity of Famotidine Impurity D

| Identifier | Value |

|---|---|

| Chemical Name | 3-[[[2-[(Diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide[4][7] |

| Synonyms | Famotidine Related Compound D (USP); Famotidine propanamide; Famotidine Degradation Impurity 2[5][7][8] |

| CAS Number | 76824-16-3[4][5][7] |

| Molecular Formula | C₈H₁₃N₅OS₂[7] |

| Molecular Weight | 259.35 g/mol [5][7] |

Deconstruction of the Molecular Formula and Weight

The molecular formula, C₈H₁₃N₅OS₂, provides the exact count of each atom within a single molecule of Famotidine Impurity D. This composition is the basis for its precise molecular weight, a fundamental property used in mass spectrometry and other advanced analytical techniques for its identification.

The causality behind the molecular weight of 259.35 g/mol is a direct summation of the masses of its constituent atoms. This calculation is a self-validating system based on internationally accepted atomic weights.

Table 2: Atomic Composition and Molecular Weight Calculation for Famotidine Impurity D

| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

|---|---|---|---|---|

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Nitrogen | N | 5 | 14.007 | 70.035 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Sulfur | S | 2 | 32.06 | 64.12 |

| Total | | | | 259.346 |

Note: The calculated molecular weight is 259.346 g/mol , which is conventionally rounded to 259.35 g/mol .

Structural Relationship and Genesis

Understanding the structure of an impurity in relation to its parent API is crucial for predicting its chemical behavior and for designing effective control strategies. Famotidine (C₈H₁₅N₇O₂S₃, MW: 337.45 g/mol ) is structurally distinct from Impurity D at the terminus of its side chain[1][4][7].

Specifically, the sulfamoyl group (-NS(=O)₂NH₂) of the famotidine molecule is replaced by a propanamide group (-C(=O)NH₂) in Impurity D. This transformation represents a significant change in functionality, polarity, and potential reactivity.

Caption: Structural comparison of Famotidine and Impurity D.

Analytical Control and Methodologies

The control of Famotidine Impurity D relies on highly specific and sensitive analytical methods, validated using certified reference standards provided by pharmacopeias[3][5]. High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying this impurity from the famotidine API and other related substances.

Exemplar Experimental Protocol: RP-HPLC for Impurity Profiling

This protocol is a representative method and must be fully validated for its intended use.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Acetic Acid in Water[2].

-

Mobile Phase B: Acetonitrile[2].

-

Gradient Program: A time-based gradient from high aqueous (Mobile Phase A) to high organic (Mobile Phase B) content to ensure separation of all related compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C[2].

-

Detection Wavelength: 265 nm[2].

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a solution of Famotidine Impurity D reference standard in a suitable diluent (e.g., Mobile Phase A) at a concentration relevant to the specification limit (e.g., 0.1%).

-

Sample Preparation: Accurately weigh and dissolve the famotidine API sample in the diluent to a known concentration.

-

Analysis: Inject the standard and sample solutions, and quantify Impurity D based on its peak area relative to the standard.

The following workflow diagram illustrates the logical process from sample handling to final impurity determination.

Caption: General workflow for HPLC-based impurity analysis.

Conclusion

A thorough understanding of Famotidine Impurity D, from its fundamental molecular formula (C₈H₁₃N₅OS₂) and molecular weight (259.35 g/mol ) to its structural relationship with the parent drug, is indispensable for the development of safe and effective famotidine formulations. The application of robust, validated analytical methods, guided by official reference standards, ensures that this and other impurities are rigorously controlled within acceptable limits, thereby safeguarding public health.

References

-

Famotidine - Impurity D. Pharmaffiliates. [Link]

- Impurity of famotidine.

-

Famotidine-Impurities. Pharmaffiliates. [Link]

-

Famotidine EP Impurities & USP Related Compounds. SynThink. [Link]

-

Famotidine EP Impurity D. Veeprho. [Link]

-

PEPCID (famotidine) Tablets. U.S. Food and Drug Administration. [Link]

-

Famotidine. Wikipedia. [Link]

-

Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Scholars Research Library. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Famotidine - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. GSRS [precision.fda.gov]

- 5. famotidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Compound: FAMOTIDINE (CHEMBL902) - ChEMBL [ebi.ac.uk]

- 8. selleckchem.com [selleckchem.com]

A Technical Guide to the Structural and Analytical Distinction Between Famotidine Propanamide and Sulfamoyl Propanamide

Abstract

In the landscape of pharmaceutical development and quality control, the precise identification and differentiation of structurally similar molecules is paramount. This guide provides an in-depth technical examination of two distinct chemical entities: famotidine, which incorporates a sulfamoyl propanimidamide structure, and the broader class of sulfamoyl propanamides. The core directive of this paper is to elucidate the fundamental chemical distinctions, outline disparate synthetic strategies, and provide robust analytical methodologies for their unambiguous differentiation. By synthesizing insights from spectroscopy, chromatography, and mechanistic chemistry, this document serves as a critical resource for researchers, analytical scientists, and drug development professionals.

Introduction

Famotidine is a potent histamine H2 receptor antagonist widely used to treat conditions related to gastric acid secretion.[1] Its molecular architecture is complex, featuring a thiazole ring, a guanidine group, and a sulfamoyl propanimidamide side chain.[2] The term "famotidine propanamide" is a misnomer, as the actual structure is a propanimidamide. However, for the purpose of this guide, we will address the core structure of famotidine against a representative "sulfamoyl propanamide" to highlight the critical differences imparted by the guanidine moiety versus a standard amide.

Sulfamoyl propanamides, as a chemical class, are characterized by a propanamide backbone linked to a sulfamoyl (-SO2NH2) group. Sulfonamides, in general, are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[3][4] The distinction between the guanidino-containing structure of famotidine and a simple sulfamoyl propanamide is not merely academic; it has profound implications for physicochemical properties, synthetic feasibility, analytical behavior, and pharmacological activity.

Part I: The Core Structural and Physicochemical Distinction

The primary difference lies in the nature of the nitrogenous functional group attached to the propanoyl backbone. In famotidine, it is a sulfamoyl-substituted imidamide (often considered a derivative of a guanidine), whereas in a sulfamoyl propanamide, it is a simple amide.

Section 1.1: Chemical Structure of Famotidine

Famotidine's IUPAC name is 3-[({2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N'-sulfamoylpropanimidamide.[1] The key functional group of interest is the N'-sulfamoylpropanimidamide moiety. This group is strongly basic due to the delocalization of charge across the guanidine-like system and has multiple hydrogen bond donors and acceptors.

Section 1.2: Chemical Structure of a Representative Sulfamoyl Propanamide

For comparative purposes, we will consider a generic N-(alkyl/aryl)-3-(sulfamoyl)propanamide. Here, the nitrogen atom is part of a standard amide linkage (-C(=O)NH-). This amide nitrogen is significantly less basic than the guanidinyl nitrogens in famotidine due to the electron-withdrawing effect of the adjacent carbonyl group.

dot

Caption: Core structural comparison of Famotidine and a generic propanamide.

Section 1.3: Comparative Physicochemical Properties

The difference between an imidamide/guanidine and a simple amide profoundly impacts the molecule's properties.

| Property | Famotidine | Representative Sulfamoyl Propanamide | Rationale |

| Molecular Weight | 337.45 g/mol [5] | Variable (e.g., ~166 g/mol for 3-sulfamoylpropanamide) | Famotidine possesses a large thiazole-guanidine side chain. |

| pKa (Strongest Basic) | ~6.8 (Guanidine group)[6] | Typically neutral or weakly acidic (amide N-H) | The guanidine group in famotidine is highly basic due to resonance stabilization of the conjugate acid. Amides are not basic. |

| Water Solubility | Very slightly soluble in water (0.1% w/v)[5] | Generally higher, depending on substituents | Despite multiple polar groups, famotidine's overall structure limits aqueous solubility. Simple amides are often more soluble. |

| Hydrogen Bond Donors | 4[7] | 3 (for 3-sulfamoylpropanamide) | The guanidine and sulfamoyl groups provide multiple H-bond donors. |

| Hydrogen Bond Acceptors | 9[7] | 4 (for 3-sulfamoylpropanamide) | The numerous nitrogen and oxygen atoms act as H-bond acceptors. |

| LogP | -0.64[1] | Variable, but generally low | Famotidine is relatively polar. |

Part II: Synthetic Pathways and Mechanistic Considerations

The synthetic routes to these two classes of compounds are fundamentally different, dictated by the chemistry required to form the key functional groups.

Section 2.1: Synthesis of Famotidine

The synthesis of famotidine is a multi-step process. A key step involves the reaction of S-(2-aminothiazol-4-ylmethyl)isothiourea with a propanonitrile derivative, followed by reactions to construct the N'-sulfamoylpropanimidamide side chain.[5] The construction of the guanidine moiety is a critical and often challenging step in the synthesis.

Section 2.2: Synthesis of Sulfamoyl Propanamides

A general synthesis of a sulfamoyl propanamide could involve the reaction of 3-chlorosulfonylpropanoyl chloride with an amine to form the amide bond, followed by reaction with ammonia to form the sulfamoyl group. Alternatively, a pre-formed sulfamoyl-containing carboxylic acid could be coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC).[8]

Part III: Analytical Strategies for Differentiation

A multi-pronged analytical approach is essential for the robust differentiation of famotidine from a sulfamoyl propanamide.

dot

Caption: A logical workflow for the differentiation of the two compound classes.

Section 3.1: Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Famotidine will show complex signals for the protons on and near the thiazole ring and multiple broad signals for the N-H protons of the guanidine and sulfamoyl groups.[6][9] A sulfamoyl propanamide will have a much simpler spectrum, with characteristic signals for the propanoyl backbone and a distinct amide N-H resonance.

-

¹³C NMR: The carbon of the guanidine group in famotidine will have a characteristic chemical shift around 150-160 ppm. In contrast, the carbonyl carbon of the amide in a sulfamoyl propanamide will appear further downfield, typically around 170-180 ppm.

Mass Spectrometry (MS):

-

Molecular Ion: The high-resolution mass of the molecular ion will be a key differentiator. Famotidine has a distinct exact mass of 337.0449 g/mol .[1]

-

Fragmentation (MS/MS): The fragmentation patterns will be unique. Famotidine will show characteristic losses related to the thiazole and guanidine moieties. Sulfamoyl compounds often exhibit a characteristic cleavage of the S-N bond and loss of SO2.[10][11] For a sulfamoyl propanamide, fragmentation would likely involve cleavage of the amide bond and the sulfamoyl group.

Infrared (IR) Spectroscopy:

-

Famotidine will show strong N-H stretching vibrations from the guanidine and sulfamoyl groups (3500-3200 cm⁻¹) and C=N stretching from the guanidine and thiazole ring.[5]

-

A sulfamoyl propanamide will be characterized by a strong C=O stretch (the Amide I band) around 1650 cm⁻¹ and an N-H bend (the Amide II band) around 1550 cm⁻¹, in addition to the S=O stretches from the sulfamoyl group (~1350 and 1160 cm⁻¹).

Section 3.2: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Due to its basic guanidine group, famotidine's retention time on a reverse-phase column will be highly dependent on the pH of the mobile phase.[12] A sulfamoyl propanamide, being less basic, will exhibit more predictable reverse-phase behavior. A well-designed HPLC method can easily separate these two compounds.

Experimental Protocol: Differentiating HPLC Method

-

Objective: To develop a reverse-phase HPLC method for the baseline separation of famotidine from a potential sulfamoyl propanamide impurity or analogue.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm.[12]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve samples in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.1 mg/mL.

-

Rationale & Self-Validation:

-

The acidic mobile phase (pH ~2.7) ensures that the guanidine group of famotidine is fully protonated, leading to consistent retention and sharp peak shape.

-

The gradient elution is designed to separate compounds with a wide range of polarities. Famotidine, being more polar, is expected to elute earlier than many less polar sulfamoyl propanamides.

-

System suitability should be established by injecting a standard mixture and verifying resolution (>2), tailing factor (<1.5), and reproducibility (%RSD <2%).

-

Part IV: Pharmacological Implications

The structural differences translate directly to different biological activities.

Section 4.1: Mechanism of Action of Famotidine

Famotidine acts as a competitive antagonist at histamine H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] This action blocks histamine-induced gastric acid secretion. The specific geometry and electronic properties of the guanidine-thiazole structure are crucial for this high-affinity binding.

dot

Caption: Simplified signaling pathway of histamine H2 receptor antagonism by famotidine.

Section 4.2: Potential Biological Activity of Sulfamoyl Propanamides

The sulfamoyl group is a versatile pharmacophore. Compounds containing this moiety are known to act as:

-

Antibacterial agents: By inhibiting dihydropteroate synthase.[13]

-

Diuretics and Antihypertensives: Through inhibition of carbonic anhydrase.[3]

-

Anticancer agents. [14]

The specific activity of a sulfamoyl propanamide would depend on the other substituents on the molecule.

Conclusion

The distinction between famotidine and the class of sulfamoyl propanamides is stark, rooted in the fundamental chemical nature of the guanidine-like imidamide versus the simple amide group. This core difference dictates their physicochemical properties, synthetic accessibility, analytical signatures, and pharmacological roles. For the drug development professional, understanding these distinctions is critical for synthesis, impurity profiling, and mechanism-of-action studies. The analytical workflows presented here, combining chromatography and spectroscopy, provide a robust framework for the unambiguous identification and differentiation of these important chemical entities.

References

-

ResearchGate. (n.d.). Chemical structures of the famotidine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of Famotidine in Tablets on Primesep 100 Column. Retrieved from [Link]

-

Gpatindia. (2020, October 22). FAMOTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

PubChem. (n.d.). Famotidine. Retrieved from [Link]

-

PMC. (2023, July 11). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

-

PubMed. (n.d.). Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences. Retrieved from [Link]

-

PubMed. (n.d.). Validation of a method for the assay of related compounds in famotidine raw materials and formulations. Retrieved from [Link]

-

Shabbir Chemicals. (n.d.). Famotidine (CAS 76824-35-6) API Manufacturer. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of famotidine. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). famotidine. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of famotidine. Retrieved from [Link]

-

ResearchGate. (2017, June 13). Drug Profile of Famotidine. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structures of the studied guanidine compounds. Retrieved from [Link]

-

YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

-

PMC. (2023, August 3). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Biological activities of sulfonamides. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2025, August 6). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

ResearchGate. (2022, July 21). Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

-

ACS Publications. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solution-state NMR spectroscopy of famotidine revisited: Spectral assignment, protonation sites, and their structural consequences. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Chromatographic Analysis of Famotidine, Paracetamol and Ibuprofen from Tablet Formulation. Retrieved from [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Famotidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Semantic Scholar. (2023, July 4). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

-

PMC. (2021, February 24). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Retrieved from [Link]

-

YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) NMR spectrum of famotidine. (b) NMR spectrum of famotidine impurity. Retrieved from [Link]

-

Walsh Medical Media. (2017, May 15). HPLC Determination of Metformin, Famotidine and Ranitidine by Derivatization with Benzoin from Drugs and Biological Samples. Retrieved from [Link]

-

Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

Sources

- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FAMOTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. famotidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Determination of Famotidine in Tablets on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Degradation Pathway of Famotidine to Propanamide Derivatives

[1]

Executive Summary & Chemical Context

Famotidine (3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N'-sulfamoylpropanimidamide) contains a labile sulfamoyl-amidine moiety. This functional group is the primary site of instability, susceptible to hydrolytic cleavage under both acidic and alkaline stress.

The "propanamide derivative" refers to Famotidine Impurity D (EP/USP Related Compound D). Its formation represents a critical quality attribute (CQA) failure mode, as it signifies the irreversible loss of the pharmacophore's sulfamoyl group and the hydrolysis of the amidine backbone.

Target Analyte Profile

| Parameter | Description |

| Common Name | Famotidine Impurity D (Famotidine Amide) |

| IUPAC Name | 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanamide |

| Molecular Formula | |

| Formation Mechanism | Hydrolysis of the |

| Regulatory Status | Listed in EP and USP monographs as a specified impurity. |

Mechanistic Pathways (The "Dual-Trigger" Hypothesis)

The formation of the propanamide derivative (Impurity D) does not follow a single linear path. It occurs via two distinct mechanisms depending on the pH environment.[1] Understanding this "Dual-Trigger" is vital for formulation scientists stabilizing the drug against micro-environmental pH shifts.

Pathway A: Acid-Catalyzed Hydrolysis (Stepwise Cleavage)

In acidic media (pH < 3), the degradation is sequential.

-

Desulfamoylation: Protonation of the sulfamoyl nitrogen facilitates the leaving of sulfamide, yielding the Propanimidamide intermediate (Impurity A).

-

Amidine Hydrolysis: The resulting amidine (

) is less stable than the original sulfamoyl-amidine. Water attacks the electrophilic carbon, releasing ammonia and forming the Propanamide (Impurity D). -

Terminal Degradation: Prolonged acid exposure hydrolyzes the amide to the Propionic Acid derivative (Impurity C).

Pathway B: Base-Catalyzed Hydrolysis (Direct Attack)

In alkaline media (pH > 9), the mechanism shifts.

-

Imine Attack: Hydroxyl ions (

) directly attack the imine carbon of the intact famotidine molecule. -

Intermediate Formation: This forms a transient Sulfamoyl-Propanamide intermediate (rarely isolated).

-

Rapid Conversion: The sulfamoyl group is rapidly cleaved in base, converging effectively to the Propanamide (Impurity D).

Visualization: The Degradation Map

The following diagram illustrates these converging pathways using standard impurity nomenclature.

Caption: Converging pathways of Famotidine degradation. Acidic conditions favor the Propanimidamide route (left), while alkaline conditions can proceed via the Sulfamoyl-Propanamide intermediate (right).

Experimental Protocol: Validating the Pathway

To confirm the formation of the propanamide derivative, researchers must isolate the kinetics of hydrolysis from oxidative pathways (which form the S-oxide). The following protocol isolates the hydrolytic degradation.

Stress Conditions (Forced Degradation)

This protocol is designed to generate ~10-20% degradation, ideal for impurity profiling.

-

Stock Preparation: Dissolve Famotidine (50 mg) in Methanol (5 mL). Dilute to 50 mL with Diluent (Water:Acetonitrile 80:20).

-

Acid Stress (Targeting Impurity A & D):

-

Mix 5 mL Stock + 5 mL 1.0 N HCl.

-

Reflux at 80°C for 2 hours.

-

Expectation: High levels of Impurity A initially, converting to Impurity D over time.

-

-

Base Stress (Targeting Impurity D directly):

-

Mix 5 mL Stock + 5 mL 0.1 N NaOH.

-

Keep at Room Temperature for 1 hour (Famotidine is extremely labile in base; heat will destroy the thiazole ring).

-

Expectation: Rapid conversion to Impurity D without significant accumulation of Impurity A.

-

-

Neutralization: Neutralize samples to pH 7.0 before injection to prevent on-column degradation.

Analytical Method (HPLC-UV)

Because Famotidine and its amine impurities are polar and basic, standard C18 columns often yield poor peak shape (tailing). Ion-pairing chromatography or Porous Graphitic Carbon (PGC) is required for separation.

| Parameter | Specification | Rationale |

| Column | C18 (250 x 4.6 mm, 5 µm) | Standard stationary phase. |

| Mobile Phase A | 1.36 g Sodium Acetate + 1 g Sodium Pentanesulfonate (Ion Pair) in 1000 mL water. Adjust pH to 3.5 with Glacial Acetic Acid. | Ion pairing agent (Pentanesulfonate) improves retention of the polar amidine/amide impurities. |

| Mobile Phase B | Acetonitrile:Methanol (94:6) | Organic modifier. |

| Gradient | 0-20 min (10% B); 20-35 min (10% | Gradient required to separate early eluting polar degradants (Impurity C, D) from the API. |

| Flow Rate | 1.5 mL/min | |

| Detection | UV at 266 nm | Max absorption for the thiazole chromophore (retained in all described impurities). |

Data Interpretation & Causality

When analyzing the chromatograms from the protocol above, use the following logic to confirm the identity of the "propanamide derivative":

-

Relative Retention Time (RRT):

-

Impurity C (Acid): Elutes earliest (most polar due to -COOH).

-

Impurity D (Amide): Elutes after Acid but before Famotidine.

-

Impurity A (Amidine): Elutes close to Impurity D; requires the ion-pairing agent for resolution.

-

Famotidine: Main peak.

-

-

Mass Balance Check: In the Acid Stress sample, the sum of [Famotidine + Impurity A + Impurity D] should account for >95% of the area. If not, check for thermal degradation of the thiazole ring (loss of UV signal).

-

Causality Check:

-

If Impurity D increases while Impurity A decreases, the Stepwise Acid Pathway is active.

-

If Impurity D appears immediately without Impurity A, the Direct Basic Pathway is active.

-

References

-

Singh, S., et al. (2002).[2] "New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form."[2] Journal of Pharmaceutical Sciences, 91(1), 253-257.[2]

-

Krishna, M.V., et al. (2010).[3] "Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing agent." Der Pharmacia Lettre, 2(3), 1-11.[3]

-

BenchChem. (2025).[4] "Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide." BenchChem Technical Guides.

-

European Pharmacopoeia (Ph. Eur.). "Famotidine Monograph: Impurity A, C, D Structures."[5] EDQM. (Standard Reference).

Sources

- 1. scielo.isciii.es [scielo.isciii.es]

- 2. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Formation of Famotidine Propanamide Under Alkaline Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability Challenge of Famotidine

Famotidine is a potent histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[] Its therapeutic efficacy is intrinsically linked to its chemical stability. However, the complex structure of famotidine, featuring a sulfamoyl, a thiazole ring, and a guanidine group, presents several sites susceptible to degradation under various stress conditions.[2] Among these, alkaline hydrolysis is a critical degradation pathway that can lead to the formation of several impurities, including the propanamide derivative, which is a listed impurity in the British Pharmacopoeia.[3] Understanding the kinetics and mechanism of this degradation is paramount for developing stable pharmaceutical formulations and ensuring drug product quality and safety.

This technical guide provides a comprehensive exploration of the alkaline hydrolysis of famotidine, with a specific focus on the formation of the propanamide impurity. We will delve into the underlying chemical mechanisms, present detailed experimental protocols for forced degradation studies, and discuss the analytical techniques required for the identification and quantification of the resulting degradants.

The Mechanism of Alkaline Hydrolysis: Unraveling the Propanamide Formation Pathway

Under alkaline conditions, the famotidine molecule undergoes hydrolysis, primarily targeting the sulfamoyl and amide functionalities. The formation of the propanamide derivative, scientifically named [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide, is a key degradation event.[3]

The reaction is understood to proceed via a general base catalysis mechanism.[4] The hydroxide ion (OH-) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propanimidamide moiety. This leads to the cleavage of the C-N bond and subsequent formation of the more stable propanamide structure. The sulfamoyl group can also be hydrolyzed under these conditions, contributing to the overall degradation profile.

It is important to note that the reaction conditions, such as the strength of the base and the temperature, can influence the degradation pathway and the relative abundance of the resulting products. For instance, treatment with a milder base like 25% ammonia solution has been shown to yield the propanamide derivative as a major product, while stronger bases like 2 M NaOH can lead to a mixture of the propanamide and other degradation products, which can further decompose to the corresponding propionic acid derivative.[3]

Caption: Alkaline degradation pathway of Famotidine.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are a regulatory requirement and an essential tool in drug development to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[5] A well-designed forced degradation study for famotidine under alkaline conditions should aim to achieve a target degradation of 5-20%, ensuring the formation of relevant degradation products without complete destruction of the parent drug.

Experimental Protocol: Alkaline Hydrolysis

This protocol outlines a typical procedure for conducting a forced degradation study of famotidine under alkaline conditions.

Materials:

-

Famotidine drug substance

-

Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

-

Hydrochloric acid (HCl), 0.1 N and 1 N solutions (for neutralization)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks

-

Pipettes

-

Heating apparatus (water bath or oven)

-

pH meter

Procedure:

-

Sample Preparation: Accurately weigh a suitable amount of famotidine and dissolve it in a minimal amount of methanol before diluting with water to a known concentration (e.g., 1 mg/mL).

-

Stress Application: To a known volume of the famotidine stock solution, add an equal volume of the desired concentration of NaOH solution (e.g., 0.1 N or 1 N).

-

Incubation: The stressed sample can be incubated at room temperature or heated to an elevated temperature (e.g., 60-80°C) to accelerate degradation. The duration of the stress will depend on the desired level of degradation.

-

Neutralization: After the specified time, cool the sample to room temperature and neutralize it with an equivalent amount of HCl solution.

-

Dilution: Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis by HPLC.

-

Control Sample: Prepare a control sample by diluting the famotidine stock solution with the mobile phase to the same final concentration as the stressed sample.

Caption: Workflow for a forced degradation study.

Analytical Methodologies: Identifying and Quantifying Degradants

A validated, stability-indicating analytical method is crucial for separating and quantifying famotidine from its degradation products.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for this purpose.[8][9][10][11]

Typical HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 265 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10 - 20 µL |

Method Validation: The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][11] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Interpretation and Summary

The results of the forced degradation study should be presented in a clear and concise manner. A summary table is an effective way to present the quantitative data.

| Stress Condition | % Degradation of Famotidine | % Area of Propanamide Impurity |

| 0.1 N NaOH, Room Temp, 24h | 5.2 | 3.8 |

| 1 N NaOH, 60°C, 4h | 18.7 | 12.5 |

Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific experimental conditions.

Conclusion: Ensuring the Stability and Quality of Famotidine

The formation of the propanamide derivative is a significant degradation pathway for famotidine under alkaline conditions. A thorough understanding of this process is essential for the development of stable and safe famotidine-containing drug products. By employing well-designed forced degradation studies and validated stability-indicating analytical methods, researchers and drug development professionals can effectively monitor and control the levels of this and other impurities, thereby ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

-

Junnarkar, G. H., & Stavchansky, S. (1995). Isothermal and nonisothermal decomposition of famotidine in aqueous solution. Journal of Pharmaceutical Sciences, 84(7), 895-899. [Link]

-

Singh, S., Kumar, S., Sharda, N., & Chakraborti, A. K. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. Journal of Pharmaceutical Sciences, 91(1), 253-257. [Link]

-

Reddy, B. M., & Reddy, G. V. (2015). Development and Validation of Stability Indicating Method for Simultaneous Estimation of Famotidine and Domperidone in Bulk and Tablet Dosage Forms Using RP-HPLC. ResearchGate. [Link]

-

Karpinska, J. (2010). Study on degradation process of famotidine hydrochloride in aqueous samples. ResearchGate. [Link]

-

Tsvetkova, B., Maslarska, V., & Peikova, L. (2015). AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. PHARMACIA, 62(1), 12-23. [Link]

-

Patel, S., & Patel, N. J. (2012). Simultaneous Determination of Famotidine and Dicyclomine HCl in combined Tablet Dosage form by UV-Spectrophotometer. Research Journal of Pharmacy and Technology, 5(4), 531-534. [Link]

-

Unknown Author. (n.d.). Kinetic investigation of Famotidine S-oxidation reaction using potassium caroate. Development and validation of the titrimetric. ResearchGate. [Link]

-

Jain, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53. [Link]

-

Mondal, S., & Ghosh, A. (2020). Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. ResearchGate. [Link]

- Puskas, I., et al. (1988). Morphologically homogenous forms of famotidine and processes for their preparation.

-

Shah, D. A., et al. (2012). Simultaneous Quantification of Famotidine and Ibuprofen in Pharmaceutical Dosage by Using Validated Stability Indicating LC Method. ResearchGate. [Link]

-

Ali, R. M., et al. (2016). Determination of Famotidine in Pharmaceutical Preparations by Flow Injection Spectrophotometric Method and using organic reagent. Der Pharma Chemica, 8(15), 11-19. [Link]

-

Bungau, S., et al. (2018). HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. ResearchGate. [Link]

-

Atilgan, N., et al. (2024). Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products. Journal of Chromatographic Science. [Link]

-

Khan, A., et al. (2015). Determination of Chemical Stability of Various Famotidine Dosage Forms by UV. Set Publisher. [Link]

-

Zhang, Y., et al. (2023). A method for improving the properties of famotidine. Scientific Reports, 13(1), 10123. [Link]

-

Kim, J. H., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Molecules, 24(17), 3096. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. isca.in [isca.in]

- 8. bsphs.org [bsphs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermodynamic Stability of Famotidine and the Emergence of its Propanamide Degradant in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine, a potent histamine H2-receptor antagonist, is a cornerstone in the treatment of gastric acid-related disorders.[1] Its efficacy, however, is intrinsically linked to its chemical stability, particularly in aqueous environments prevalent throughout its lifecycle, from formulation to physiological interaction. This guide, compiled from a senior application scientist's perspective, delves into the thermodynamic stability of famotidine in aqueous solutions, with a specialized focus on the formation and characterization of its critical degradation product, a propanamide derivative. Understanding these degradation pathways is paramount for the development of robust pharmaceutical formulations and for ensuring drug safety and efficacy.[2]

This document will explore the fundamental principles governing famotidine's stability, the kinetics of its degradation under various stress conditions, and the analytical methodologies required for a comprehensive stability assessment. By elucidating the causality behind experimental choices and presenting self-validating protocols, this guide aims to equip researchers with the necessary knowledge to navigate the complexities of famotidine's aqueous stability profile.

I. Physicochemical Properties and Intrinsic Stability of Famotidine

Famotidine's molecular structure, which includes a thiazole ring, a sulfamoyl group, and a guanidine moiety, presents multiple sites susceptible to chemical degradation.[2] The thermodynamic stability of famotidine is influenced by several factors, including pH, temperature, and the presence of oxidative agents.

The Critical Role of pH

The pH of the aqueous medium is a dominant factor in the stability of famotidine.[3] The degradation of famotidine generally follows pseudo-first-order kinetics across a pH range of 1 to 11.[4]

-

Acidic Conditions: Famotidine is particularly susceptible to acid-catalyzed hydrolysis.[5] Under acidic conditions, the primary degradation pathway involves the hydrolysis of the amidine moiety.[5] Studies have shown that in acidic media (pH ~1.2), the concentration of famotidine can decrease significantly within a few hours.[5] The rate of direct photolysis of famotidine in acidic solutions is almost negligible.[3]

-

Neutral to Near-Neutral pH: The maximum stability of famotidine in aqueous solution is observed at approximately pH 6.3.[4]

-

Basic Conditions: In alkaline solutions, famotidine also undergoes degradation.[6] A key degradation pathway under basic conditions is the hydrolysis of the amide linkage, leading to the formation of a propanamide derivative.[2][7]

Influence of Temperature

Temperature plays a crucial role in the degradation kinetics of famotidine. Isothermal and nonisothermal studies have been conducted to evaluate the effect of temperature on its hydrolysis over a wide pH range.[6] As with most chemical reactions, an increase in temperature accelerates the degradation of famotidine. Diluted famotidine injections are stable for at least 30 days when stored at room temperature (22–25°C) or frozen (−20°C), and for 22 days when refrigerated (2–6°C).[8]

II. Degradation Pathways and the Formation of Famotidine Propanamide

Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways.[1] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Key Degradation Pathways

The primary degradation pathways of famotidine include hydrolysis, oxidation, and photolysis.[2]

-

Hydrolysis: As previously discussed, hydrolysis is a major degradation route, with different products forming under acidic and basic conditions.[2] Acidic hydrolysis primarily targets the sulfamoyl group, while alkaline hydrolysis can lead to cleavage of the amide linkage.[2]

-

Oxidation: Famotidine is highly susceptible to oxidation, mainly at the sulfide linkage, which can be oxidized to a sulfoxide.[2][9] This oxidation can significantly impact the molecule's biological activity.[2]

-

Photolysis: While famotidine shows good stability under photolytic stress, the presence of substances like hydrogen peroxide can enhance the rate of photolysis.[3][9]

The following diagram illustrates the major degradation pathways of famotidine.

Caption: Major degradation pathways of Famotidine under stress conditions.

Focus on Famotidine Propanamide

A significant degradation product formed under basic conditions is [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide.[7] This compound, which we will refer to as Famotidine Propanamide, is an impurity listed in the British Pharmacopoeia.[7] Its formation involves the hydrolysis of the sulfamoyl group of the parent famotidine molecule.

The formation of Famotidine Propanamide is a critical consideration in the development of liquid formulations of famotidine, especially those with a pH in the alkaline range. Further degradation of this propanamide intermediate can occur, leading to the formation of [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionic acid.[7]

III. Experimental Design for Thermodynamic Stability Studies

A robust experimental design is crucial for accurately assessing the thermodynamic stability of famotidine and its propanamide derivative. This involves a combination of kinetic studies under various stress conditions and the use of stability-indicating analytical methods.

Forced Degradation Protocol

A well-designed forced degradation study is the cornerstone of stability assessment.

Objective: To identify the degradation products of famotidine, including the propanamide derivative, and to establish the degradation pathways.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of famotidine in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[2]

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain at a specific temperature (e.g., 60°C) for a set duration (e.g., 4 hours).[2] This condition is expected to generate the propanamide derivative.

-

Oxidative Degradation: Combine an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature.[2]

-

Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 60°C) for a specified time.[9]

-

Photolytic Degradation: Expose an aliquot of the stock solution to UV light.[9]

-

-

Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method.

The workflow for a typical forced degradation study is depicted below.

Caption: Workflow for a forced degradation study of Famotidine.

Stability-Indicating Analytical Method: HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying famotidine from its degradation products.[10]

Typical HPLC Method Parameters:

| Parameter | Typical Value |

| Column | Reversed-phase C18 or Phenyl column |

| Mobile Phase | A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV detector at a wavelength of approximately 265 nm |

| Temperature | Ambient or controlled room temperature |

The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[11]

IV. Quantitative Data and Kinetic Analysis

The data obtained from stability studies can be used to determine the degradation kinetics of famotidine and the rate of formation of its propanamide derivative.

Summary of Famotidine Stability under Different Conditions

| Stress Condition | Key Observations | Primary Degradation Product(s) |

| Acidic (pH < 4) | Rapid degradation, especially at elevated temperatures.[5] | Products of amidine hydrolysis. |

| Neutral (pH ~6-7) | Maximum stability.[4] | Minimal degradation. |

| Alkaline (pH > 8) | Degradation occurs, leading to the formation of a propanamide derivative.[2][7] | Famotidine Propanamide, Propionic acid derivative. |

| Oxidative | Highly susceptible to oxidation.[9] | Famotidine S-oxide. |

| Thermal | Stable at room temperature for extended periods.[8] Degradation increases with temperature. | Varies with pH. |

| Photolytic | Generally stable, but degradation can be induced in the presence of photosensitizers.[3][9] | Varies. |

Kinetic Modeling

The degradation of famotidine in aqueous solution typically follows pseudo-first-order kinetics.[4] The rate constant (k) for the degradation can be determined by plotting the natural logarithm of the famotidine concentration versus time. The Arrhenius equation can then be used to determine the activation energy of the degradation reaction and to predict the shelf-life of the drug product under different storage conditions.

V. Conclusion and Future Perspectives

The thermodynamic stability of famotidine in aqueous solutions is a multifaceted issue, with pH and temperature being the most critical factors. The formation of the propanamide derivative under alkaline conditions represents a key degradation pathway that must be carefully considered during the formulation development of liquid dosage forms.

Future research in this area could focus on the development of novel formulations that enhance the stability of famotidine, particularly in the presence of moisture. The use of excipients that can mitigate hydrolysis and oxidation could be a promising strategy.[12] Furthermore, a more in-depth investigation into the thermodynamic stability of the isolated famotidine propanamide derivative would provide valuable insights for setting appropriate specifications for this impurity in pharmaceutical products.

By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can gain a comprehensive understanding of the stability of famotidine and its propanamide degradant, ultimately contributing to the development of safer and more effective medicines.

References

- Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF - The Pharmaceutical and Chemical Journal. (n.d.).

- Chapter 5 - Cocrystal Technology to Control the Degradation of Histamine H2- receptor Antagonist Drug Famotidine. (n.d.).

- Stability of famotidine in polypropylene syringes using a stability-indicating HPLC assay. (2025, August 5).

- Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. (2021, September 25). PubMed.

- Study on degradation process of famotidine hydrochloride in aqueous samples. (2025, August 10).

- Enhancing the Stability of a Famotidine Tablet Formulation through Use of Starch 1500. (n.d.). Pharma Excipients.

- Application Notes and Protocols for Forced Degradation Studies of Famotidine. (n.d.). Benchchem.

- Dilution Famotidine - Pepcid ®. (2017, September 3). GlobalRPH.

- Determination of Chemical Stability of Various Famotidine Dosage Forms by UV - Set Publisher. (2015, March 5).

- Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide. (n.d.). Benchchem.

- Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. (n.d.). MDPI.

- Isothermal and nonisothermal decomposition of famotidine in aqueous solution. (n.d.). PubMed.

- Solubility, stability and ionization behaviour of famotidine. (n.d.). PubMed.

- Famotidine. (n.d.). ASHP Publications.

- New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. (2002, January). PubMed.

- A Stability-Indicating Hplc Analysis of Famotidine and Its Application to Kinetic Studies. (n.d.).

- HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products. (2025, August 6).

- Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products. (2024, October 1). PubMed.

- Simultaneous Determination of Famotidine and Dicyclomine HCl in combined Tablet Dosage form by UV-Spectrophotometer. (n.d.). Research Journal of Pharmacy and Technology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 6. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tpcj.org [tpcj.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Famotidine, a potent histamine H2-receptor antagonist, is widely used for the treatment of gastric ulcers and gastroesophageal reflux disease.[1] The synthesis and degradation of Famotidine can result in the formation of various related compounds, or impurities, which must be meticulously monitored and controlled to guarantee the drug's quality, safety, and efficacy. The United States Pharmacopeia (USP) establishes rigorous standards for APIs and their related impurities, providing well-characterized reference standards to ensure analytical accuracy and consistency across the industry.[2][3]

This technical guide provides a comprehensive overview of Famotidine Related Compound D, a key impurity of Famotidine. As a Senior Application Scientist, this document will delve into the core properties of the Famotidine Related Compound D USP reference standard, its significance in quality control, and the analytical methodologies for its precise identification and quantification.

Famotidine Related Compound D: Identity and Physicochemical Properties

Famotidine Related Compound D is chemically known as 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide.[4][5][6][7] It is also referred to as Famotidine Propanamide or Famotidine EP Impurity D.[4] This compound is a critical process-related impurity of Famotidine and its presence in the final drug product is strictly regulated.[2][4]

A thorough understanding of its physicochemical properties is fundamental for developing robust analytical methods.

| Property | Value | Source |

| Chemical Name | 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide | [4] |

| Synonyms | Famotidine Propanamide, Famotidine EP Impurity D, Famotidine USP Related Compound D | [4] |

| CAS Number | 76824-16-3 | [4][6][7][8] |

| Molecular Formula | C₈H₁₃N₅OS₂ | [4][7][8] |

| Molecular Weight | 259.35 g/mol | [4][8] |

| Appearance | White to pale yellow crystalline powder | [9] |

| Solubility | Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol. | [9] |

The Role of Famotidine Related Compound D as a USP Reference Standard

The Famotidine Related Compound D USP Reference Standard is a highly purified and well-characterized material intended for use in specified quality tests and assays as outlined in the USP compendia.[8] Its primary application is in the "Organic Impurities" test within the USP monograph for Famotidine.[10] The availability of this certified reference standard is crucial for:

-

Method Validation: Ensuring the analytical method is specific, accurate, precise, and linear for the quantification of this impurity.

-

Impurity Identification: Confirming the identity of peaks in a chromatogram corresponding to Famotidine Related Compound D.

-

Quantification: Accurately determining the level of Famotidine Related Compound D in both the Famotidine drug substance and finished pharmaceutical products.[11][12][13]

-

Regulatory Compliance: Demonstrating to regulatory authorities that the levels of this impurity are within the acceptable limits defined by the pharmacopeia.

The use of a USP Reference Standard provides a self-validating system for analytical procedures, as it is a globally recognized benchmark for quality.

Analytical Methodology: Chromatographic Analysis of Famotidine Related Compound D

The United States Pharmacopeia (USP) monograph for Famotidine outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of organic impurities, including Famotidine Related Compound D.[10] This method is designed to separate Famotidine from its potential process-related impurities and degradation products.

Causality Behind Experimental Choices in the USP HPLC Method:

The selection of the chromatographic conditions is based on the physicochemical properties of Famotidine and its related compounds.

-

Stationary Phase (Column): A C18 column is chosen for its hydrophobic properties, which allows for the retention and separation of the relatively polar Famotidine and its impurities based on their differential partitioning between the mobile and stationary phases.[12]

-

Mobile Phase: The mobile phase consists of a buffered aqueous solution and organic modifiers (acetonitrile and methanol).[10] The buffer (sodium 1-hexanesulfonate in acetic acid) acts as an ion-pairing agent, which improves the retention and peak shape of the basic analytes on the C18 column.[12][13] The gradient elution, with a changing ratio of aqueous and organic phases, is employed to ensure the elution of all compounds with good resolution within a reasonable timeframe.[12]

-

Detection: UV detection at 266 nm is utilized as Famotidine and its related compounds, containing a thiazole ring, exhibit significant absorbance at this wavelength.[12]

Experimental Protocol: USP Method for Organic Impurities in Famotidine

The following is a detailed, step-by-step methodology based on the USP monograph for Famotidine.[10]

1. Preparation of Solutions:

-

Buffer: Prepare a solution of 1.882 g/L of sodium 1-hexanesulfonate in water. Adjust the pH to 3.5 with glacial acetic acid.

-

Solution A: Mix acetonitrile, methanol, and Buffer in a ratio of 94:6:900.

-

Solution B: Acetonitrile.

-

Standard Stock Solution: Prepare a solution of USP Famotidine RS in Solution A at a concentration of 0.5 mg/mL.

-

Standard Solution: Dilute the Standard Stock Solution with Solution A to obtain a concentration of 0.5 µg/mL.

-

System Suitability Stock Solution: Prepare a solution of USP Famotidine Related Compound D RS in methanol at a concentration of 0.25 mg/mL.

-

System Suitability Solution: Transfer 1 mL of the System Suitability Stock Solution and 0.5 mL of the Standard Stock Solution into a 100-mL volumetric flask, and dilute with Solution A to volume.

-

Sample Solution: Prepare a solution of the Famotidine sample in Solution A at a concentration of 0.5 mg/mL.

2. Chromatographic System:

-

Column: 4.6-mm × 25-cm; C18 packing.

-

Mobile Phase: See the gradient table below.

-

Flow Rate: As specified in the gradient table.

-

Detector: UV at 266 nm.

-

Injection Volume: Typically 20 µL.

3. Gradient Program:

| Time (minutes) | Solution A (%) | Solution B (%) | Flow Rate (mL/min) |

| 0 | 100 | 0 | 1 |

| 23 | 96 | 4 | 1 |

| 27 | 96 | 4 | 2 |

| 47 | 78 | 22 | 2 |

| 48 | 100 | 0 | 2 |

| 54 | 100 | 0 | 1 |

4. System Suitability:

-

Inject the System Suitability Solution.

-

The resolution between the famotidine peak and the famotidine related compound D peak should be adequate.

-

The relative standard deviation for replicate injections of the famotidine peak should not be more than 2.0%.

5. Procedure:

-

Inject equal volumes of the Standard Solution and the Sample Solution into the chromatograph.

-

Record the chromatograms and measure the peak responses.

-

Calculate the percentage of Famotidine Related Compound D in the Famotidine sample.

Visualization of Key Relationships

Relationship between Famotidine and Famotidine Related Compound D

Caption: Workflow for the HPLC analysis of Famotidine Related Compound D.

Conclusion

The Famotidine Related Compound D USP Reference Standard is an indispensable tool for the pharmaceutical industry. Its use ensures the reliable and accurate monitoring of this critical impurity in Famotidine drug substance and products, thereby safeguarding patient safety and ensuring compliance with global regulatory standards. This guide has provided a detailed overview of its properties, its role as a reference standard, and the authoritative analytical methodology for its quantification. By adhering to these principles and protocols, researchers, scientists, and drug development professionals can maintain the highest standards of quality in their work.

References

-

Veeprho. Famotidine EP Impurity D | CAS 76824-16-3. [Link]

-

SynThink. Famotidine EP Impurities & USP Related Compounds. [Link]

-

USP. USP Monographs: Famotidine. [Link]

- Google Patents.

-

IOP Publishing. Determination of famotidine drug using chemiluminescence method. [Link]

-

Angita Pharma Inc. PRODUCT MONOGRAPH PrAG-Famotidine (Famotidine Tablets, USP). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5702160, Famotidine. [Link]

-

Web of Pharma. Famotidine USP 2025. [Link]

-

National Center for Biotechnology Information. Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies. [Link]

-

JAMP Pharma Corporation. PRODUCT MONOGRAPH PEPTIC GUARD (Famotidine Tablets, USP). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. AN OVERVIEW OF DETERMINATION OF FAMOTIDINE BY DIFFERENT ANALYTICAL METHODS. [Link]

- Google Patents. US20160376245A1 - Impurity of famotidine.

-

Pharmaffiliates. Famotidine-Impurities. [Link]

-

Scholars Research Library. Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. [Link]

-

Semantic Scholar. Impurity profiling of Famotidine in bulk drugs and pharmaceuticalformulations by RP-HPLC method using ion pairing agent. [Link]

Sources

- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. veeprho.com [veeprho.com]

- 5. US20160376245A1 - Impurity of famotidine - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. store.usp.org [store.usp.org]

- 8. Famotidine Related Compound D USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. trungtamthuoc.com [trungtamthuoc.com]

- 11. bsphs.org [bsphs.org]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. semanticscholar.org [semanticscholar.org]

Solubility Profile of Famotidine and the Influence of Propanamide Functionalization in Organic Solvents

An In-Depth Technical Guide

Executive Summary